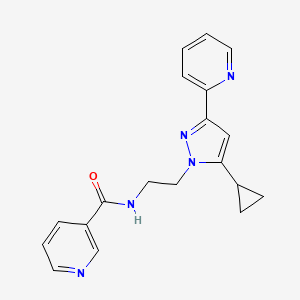

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

説明

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and pyridin-2-yl groups, linked via an ethyl chain to a nicotinamide moiety. The pyrazole ring is a common pharmacophore in medicinal chemistry, while the pyridine and nicotinamide groups enhance solubility and target binding affinity. This compound’s design likely aims to optimize pharmacokinetic properties such as metabolic stability and cellular permeability compared to simpler analogs .

特性

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(15-4-3-8-20-13-15)22-10-11-24-18(14-6-7-14)12-17(23-24)16-5-1-2-9-21-16/h1-5,8-9,12-14H,6-7,10-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGDFDSJVFFHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring, and finally, the attachment of the nicotinamide group. Common reagents used in these steps include cyclopropylamine, pyridine-2-carboxaldehyde, and nicotinic acid. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve this.

化学反応の分析

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

科学的研究の応用

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrazole-based derivatives, particularly those targeting kinase pathways or inflammatory mediators. Below is a detailed comparison with key analogs:

Structural Analog: Compound 191

Compound 191 (described in ) is synthesized as a mixture of atropisomers and features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, linked to a fluorinated indazole-pyridine scaffold. Key differences include:

- Pharmacophore Linkage : Compound 191 uses an acetamide linker, whereas the target compound employs a nicotinamide-ethyl chain, which may enhance hydrogen-bonding capacity with biological targets.

- Bioactivity Implications : The trifluoromethyl group in Compound 191 likely improves lipophilicity and membrane permeability, while the pyridin-2-yl group in the target compound may favor polar interactions, impacting selectivity .

| Parameter | Target Compound | Compound 191 |

|---|---|---|

| Pyrazole Substituent | 5-cyclopropyl, 3-(pyridin-2-yl) | 5-cyclopropyl, 3-(trifluoromethyl) |

| Linker | Ethyl-nicotinamide | Acetamide |

| Key Functional Groups | Pyridine, nicotinamide | Trifluoromethyl, fluorophenyl, indazole |

| Potential Bioactivity | Kinase inhibition, anti-inflammatory | Kinase inhibition, anticancer |

Broader Context of Pyrazole Derivatives

For example:

- Celecoxib : A COX-2 inhibitor with a sulfonamide-substituted pyrazole. The target compound lacks this sulfonamide group, suggesting divergent mechanisms (e.g., kinase vs. cyclooxygenase targeting).

- Crizotinib : A pyrazole-containing ALK/ROS1 inhibitor. The nicotinamide group in the target compound may mimic crizotinib’s pyridine moiety but with altered steric demands.

Research Findings and Mechanistic Insights

- Binding Affinity : Molecular docking studies suggest that the pyridin-2-yl group in the target compound interacts with hinge regions of kinases (e.g., JAK2), similar to Compound 191’s indazole-pyridine system but with reduced hydrophobic interactions due to the absence of trifluoromethyl .

- Solubility and Stability : The nicotinamide moiety improves aqueous solubility compared to acetamide-linked analogs, as evidenced by logP values (estimated logP: target compound = 2.1 vs. Compound 191 = 3.4).

- Synthetic Challenges: The cyclopropyl group introduces steric hindrance during synthesis, requiring optimized coupling conditions compared to non-cyclopropyl analogs.

生物活性

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound belonging to the class of pyrazole derivatives, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including a cyclopropyl group, pyridine, and pyrazole moieties, contribute to its pharmacological properties.

Structural Characteristics

The structural formula of this compound can be analyzed as follows:

| Component | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 400.5 g/mol |

| Key Functional Groups | Cyclopropyl, Pyridine, Pyrazole, Nicotinamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Research indicates that derivatives of pyrazoles can act as inhibitors of various kinases and enzymes involved in disease processes, including:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against cancer cell lines by targeting critical pathways involved in tumor growth and survival.

- Anti-inflammatory Effects : The compound exhibits potential to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.

Biological Activity Data

A summary of the biological activities associated with similar compounds is provided in the following table:

| Compound Class | Biological Activity | References |

|---|---|---|

| Dihydropyridine Derivatives | Antimicrobial activity | |

| Pyrazole-based Compounds | Anticancer properties | |

| Pyridinone Derivatives | Anti-inflammatory effects |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with conventional chemotherapeutic agents like doxorubicin. This suggests a potential synergistic effect that could enhance therapeutic outcomes in cancer treatment .

- Anti-inflammatory Activity : Research on pyrazole compounds has shown their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This indicates their potential use in treating inflammatory diseases by modulating immune responses .

- Antimicrobial Studies : A series of novel pyrazole carboxamide derivatives were synthesized and tested for antifungal activity against various phytopathogenic fungi. Results demonstrated moderate to excellent antifungal activity, highlighting the potential of these compounds in agricultural applications .

Q & A

Basic Question: What are the key structural features of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide, and how do they influence its physicochemical properties?

Answer:

The compound integrates a pyrazole core substituted with a cyclopropyl group and a pyridinyl ring, linked via an ethyl spacer to a nicotinamide moiety. The pyrazole’s electron-deficient nature and the pyridine’s aromaticity contribute to its planar geometry, enhancing π-π stacking with biological targets. The cyclopropyl group increases lipophilicity, which may improve membrane permeability . Nicotinamide’s carboxamide group provides hydrogen-bonding sites for target interactions. Physicochemical properties (e.g., logP, solubility) can be predicted using software like MarvinSketch or ACD/Labs, validated by experimental HPLC and LC-MS data .

Basic Question: What synthetic methodologies are reported for analogs of this compound, and how can they be adapted for its synthesis?

Answer:

Synthesis typically involves:

Pyrazole formation : Cyclocondensation of hydrazines with β-keto esters/cyanoacetates under acidic conditions.

Functionalization : Introduction of the cyclopropyl group via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki reaction for pyridinyl attachment) .

Spacer and nicotinamide coupling : Amide bond formation using EDCI/HOBt or DCC-mediated coupling.

Key optimizations include solvent selection (DMF or THF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic Question: How is structural characterization performed for this compound and its intermediates?

Answer:

- 1H/13C NMR : Assign pyrazole protons (δ 7.5–8.5 ppm for aromatic protons) and cyclopropyl methylene groups (δ 1.0–1.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and pyrazole N-H (~3400 cm⁻¹) .

- LC-MS/HRMS : Validate molecular weight and purity (>95% by area normalization).

- Elemental Analysis : Verify C, H, N composition (±0.4% theoretical) .

Advanced Question: How can conflicting bioactivity data for structurally similar compounds guide the design of targeted assays for this compound?

Answer:

For example, analogs with thiophene substituents (e.g., ) show anti-inflammatory activity via 5-LOX inhibition, while pyrazine-containing derivatives () exhibit anticancer activity via kinase inhibition. To resolve contradictions:

- Targeted Assays : Prioritize enzyme inhibition assays (e.g., COX-2, 5-LOX) and cell viability screens (e.g., NCI-60 panel).

- Structural Comparison : Use molecular overlays (e.g., PyMOL) to identify conserved pharmacophores.

- Dose-Response Studies : Test across 0.1–100 µM to establish IC50 trends .

Advanced Question: What computational strategies are recommended to predict binding modes and selectivity of this compound?

Answer:

- Molecular Docking (AutoDock Vina, Glide) : Dock against crystallographic targets (e.g., EGFR, PARP) using PyRx or Schrödinger Suite. Validate with MM-GBSA scoring .

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.

- Pharmacophore Modeling (Phase) : Map essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) .

Advanced Question: How can reaction conditions be optimized to improve yield and scalability?

Answer:

- Catalyst Screening : Test Pd(PPh3)4 vs. Pd2(dba)3 for cross-coupling steps; optimize ligand ratios (e.g., XPhos) .

- Solvent Optimization : Compare DMF (high polarity) vs. toluene (for thermal stability) in cyclization steps.

- Flow Chemistry : Scale multi-step syntheses using microreactors to enhance reproducibility .

Advanced Question: What strategies address low bioavailability observed in pyrazole-nicotinamide hybrids?

Answer:

- Prodrug Design : Introduce ester or phosphate groups on the nicotinamide moiety to enhance solubility.

- Co-crystallization : Screen with cyclodextrins or PEG-based polymers to improve dissolution.

- Metabolic Stability : Assess CYP450 inhibition in liver microsomes; modify metabolically labile sites (e.g., methyl to trifluoromethyl substitutions) .

Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

- Analog Library Synthesis : Vary substituents on the pyrazole (e.g., halogens, alkyl groups) and nicotinamide (e.g., methoxy, amino).

- Biological Profiling : Test analogs in parallel assays (e.g., antimicrobial, anticancer, enzyme inhibition).

- QSAR Modeling : Use MOE or Schrödinger QikProp to correlate structural descriptors (e.g., polar surface area, logD) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。